Fenaminosulf

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.08 M

IN WATER: 2-3 G/100 ML @ 25 °C; SOL IN DIMETHYLFORMAMIDE, ETHANOL; INSOL IN DIETHYL ETHER, BENZENE, PETROLEUM OILS

water solubility = 2X10+4 mg/l @ 25 °C

Synonyms

Canonical SMILES

Organic Synthesis

Fenaminosulf acts as a valuable organic intermediate. Its diazonium group (N=N+) serves as a reactive component for coupling reactions in organic synthesis. These reactions allow researchers to create complex organic molecules by linking simpler ones. The specific functionalities within Fenaminosulf's structure make it suitable for the synthesis of various organic compounds ().

Dye Synthesis and Colorant Production

Due to its diazonium group, Fenaminosulf can be a precursor for the synthesis of diazo dyes. These dyes possess specific light-absorbing properties, making them useful for various applications. Researchers might utilize Fenaminosulf in the development of new dyes for textiles, plastics, or biological staining techniques ().

Laboratory Reagent

Fenaminosulf's high water solubility and stability make it a convenient laboratory reagent. Researchers can readily prepare solutions at desired concentrations for various applications. For instance, Fenaminosulf might be used in specific analytical procedures or as a diazonium source for further chemical modifications ().

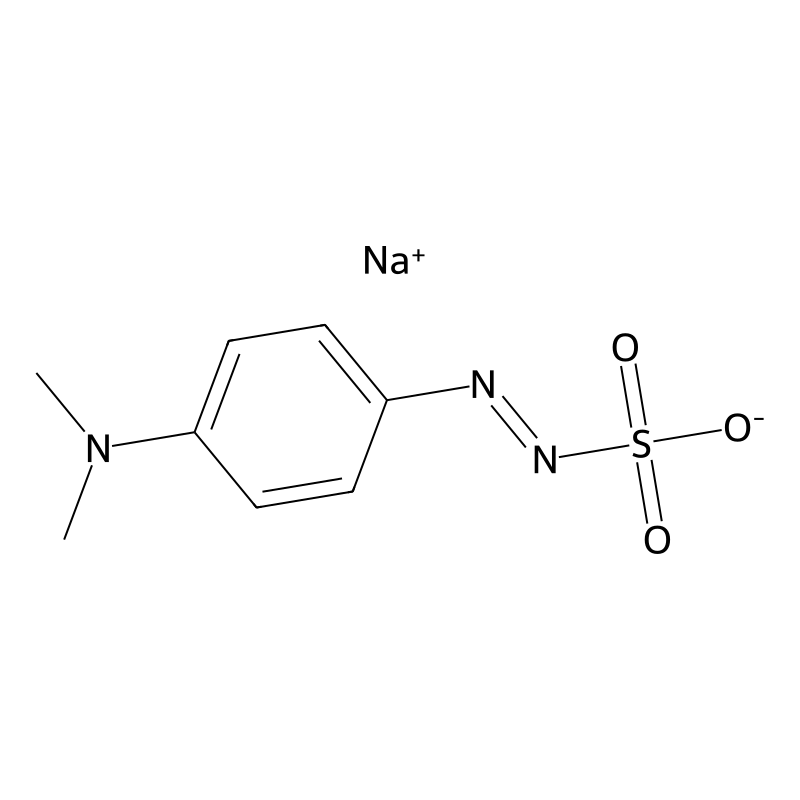

Fenaminosulf is a chemical compound with the molecular formula C₈H₁₀N₃NaO₃S and a CAS number of 140-56-7. It appears as yellow-brown crystals or a brown powder and is known for its water solubility. The compound is primarily utilized in agricultural applications as a pesticide, particularly for its effectiveness against various pests in crops. Its structure includes a dimethylamino group, which contributes to its biological activity and interaction with living organisms .

- Fenaminosulf can be irritating to the skin, eyes, and respiratory system upon exposure.

- No specific data on its toxicity is readily available, but safety precautions recommend handling it with care and avoiding contact.

- As with any pesticide, it's crucial to follow recommended use guidelines and wear appropriate personal protective equipment to minimize risks.

The primary method for synthesizing fenaminosulf involves the following steps:

- Diazotization: 4-Dimethylaminoaniline is treated with nitrous acid to form a diazonium salt.

- Reaction with Sodium Sulfite: The diazonium chloride is then reacted with sodium sulfite under controlled conditions to produce fenaminosulf.

This method emphasizes the importance of controlling reaction conditions to ensure high yields and purity of the final product .

Fenaminosulf is primarily used in agriculture as an insecticide, targeting various pests that affect crop yields. Its effectiveness in pest control makes it valuable for maintaining agricultural productivity. Additionally, its properties may allow for potential applications in other areas such as environmental remediation, particularly in adsorbing heavy metals from contaminated water sources .

Research on fenaminosulf's interactions has revealed its capacity to adsorb heavy metals like cadmium (Cd(II)) when modified zeolites are used as adsorbents. The kinetics of adsorption suggest that fenaminosulf can effectively bind to these contaminants, indicating potential applications in environmental cleanup efforts . Furthermore, studies have indicated possible genetic interactions that necessitate further investigation into its mutagenic potential .

Fenaminosulf can be compared with several similar compounds based on their structural features and biological activities:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Chlorpyrifos | C₉H₁₁Cl₃NO₃PS | Insecticide | Organophosphate class; neurotoxic |

| Malathion | C₁₃H₁₈O₃PS | Insecticide | Organophosphate; broad-spectrum use |

| Imidacloprid | C₁₁H₁₃ClN₄O₂ | Insecticide | Neonicotinoid; affects nervous system |

| Carbofuran | C₁₂H₁₅NO₃ | Insecticide | Carbamate class; systemic action |

Fenaminosulf's uniqueness lies in its specific mode of action and potential mutagenic effects, distinguishing it from other pesticides which may not exhibit such genetic interactions .

Industrial Synthesis Pathways

The commercial production of fenaminosulf relies on well-established chemical synthesis routes that have been optimized for industrial scale manufacturing. These pathways involve sequential chemical transformations that convert readily available starting materials into the final fungicidal compound.

Nitrosation and Reduction Processes

The conventional industrial synthesis of fenaminosulf begins with N,N-dimethylaniline as the primary starting material [1]. This four-step process represents the most widely adopted manufacturing route due to its reproducibility and high conversion efficiency.

The initial nitrosation step involves treating N,N-dimethylaniline with sodium nitrite under strictly controlled low-temperature conditions of 0 to 5°C [1]. During this critical phase, nitrous acid is generated in situ through the reaction of sodium nitrite with hydrochloric acid [2]. The reaction proceeds through an electrophilic aromatic substitution mechanism where the nitrosonium ion attacks the aromatic ring at the para position relative to the dimethylamino group [2].

The nitrosation reaction follows the general mechanism where nitrous acid forms a nitrosonium ion under acidic conditions, which then acts as an electrophile [2]. The dimethylamino group activates the benzene ring through resonance donation, directing the electrophilic attack to the ortho and para positions [2]. However, the para position is favored due to reduced steric hindrance compared to the ortho position [3].

Following nitrosation, the reduction step converts the nitroso compound to para-aminoxylidine (also known as 4-dimethylaminoaniline) [1]. This reduction is typically achieved using reducing agents such as sodium sulfite or iron powder in acidic medium [1]. The reduction process must be carefully controlled to prevent over-reduction or side reactions that could compromise yield.

The temperature control during both nitrosation and reduction steps is critical for maintaining product quality and preventing decomposition. Industrial facilities employ continuous temperature monitoring and automated control systems to maintain the required 0 to 5°C range during these reactions [1].

Diazotization and Sulfonation Techniques

The third step in the industrial synthesis involves diazotization of the para-aminoxylidine intermediate. This process is conducted under the same low-temperature conditions (0 to 5°C) used in the nitrosation step [1]. Sodium nitrite is added to the reaction mixture containing the aminoxylidine in hydrochloric acid solution [1].

The diazotization reaction forms a diazonium salt intermediate, which is highly reactive and must be handled with appropriate safety precautions [2]. The diazonium ion formation occurs through the reaction of the primary amino group with nitrous acid, resulting in the elimination of water and formation of the nitrogen-nitrogen triple bond [2].

The mechanism of diazotization involves the initial formation of nitrous acid from sodium nitrite and hydrochloric acid, followed by protonation of the nitrous acid to form the nitrosonium ion [2]. The amino group then attacks the nitrosonium ion, leading to the formation of the diazonium salt after dehydration [2].

The final step involves sulfonation using sodium sulfite to form the diazo sulfonate structure that characterizes fenaminosulf [1]. This reaction converts the diazonium chloride to the more stable diazonium sulfonate salt [4]. The sulfonation process involves the nucleophilic attack of the sulfite ion on the diazonium carbon, resulting in the formation of the sulfonate ester linkage [4].

Sodium sulfite serves as both a nucleophile and a stabilizing agent in this reaction [5]. The resulting diazo sulfonate is significantly more stable than the corresponding diazonium chloride, making it suitable for formulation and storage [5]. The sulfonation reaction is typically conducted at room temperature following the diazotization step [1].

Alternative Synthesis Routes

An innovative alternative synthesis route utilizes vanillin wastewater as a source of para-aminoxylidine, thereby reducing waste and improving process economics [1]. This approach represents a significant advancement in green chemistry principles by converting industrial waste into valuable chemical intermediates.

The vanillin wastewater contains para-aminoxylidine as a byproduct of vanillin production [1]. This waste stream is first neutralized with aqueous ammonia to achieve a pH of 7 to 8 [1]. The neutralized solution is then heated to approximately 40°C and allowed to precipitate for 8 to 12 hours to remove carbonaceous residues [1].

The para-aminoxylidine is extracted from the neutralized solution using benzene as the extraction solvent [1]. This liquid-liquid extraction process takes advantage of the lipophilic nature of the aminoxylidine compound, allowing its selective partitioning into the organic phase [1].

Following extraction, the benzene is removed through distillation at 130 to 150°C under reduced pressure (21.28 kPa) [1]. The para-aminoxylidine is then purified through vacuum distillation at 2.66 kPa and 130 to 150°C [1]. This purification step ensures the aminoxylidine meets the purity specifications required for subsequent diazotization and sulfonation reactions [1].

The vanillin wastewater route eliminates the need for nitrosation and reduction steps, making it more economically attractive and environmentally friendly [1]. However, this method requires consistent availability and quality of vanillin wastewater, which may limit its widespread adoption [1].

A simplified alternative diazotization approach involves the direct treatment of 4-dimethylaminoaniline with nitrous acid to form the diazonium salt, followed by immediate reaction with sodium sulfite . This two-step process reduces the overall synthesis time and equipment requirements compared to the four-step conventional method .

Green Chemistry Approaches for Fenaminosulf Production

The development of environmentally sustainable synthesis methods for fenaminosulf has gained increased attention in recent years. Green chemistry principles focus on reducing waste, minimizing hazardous chemicals, and improving energy efficiency in chemical manufacturing processes.

One approach involves the optimization of reaction conditions to minimize solvent usage and reduce energy consumption [1]. The conventional synthesis requires multiple temperature cycles and solvent changes, which contribute to environmental impact and manufacturing costs [1]. Process intensification techniques, such as continuous flow reactors and microreactor technology, offer potential solutions for reducing environmental footprint [1].

The utilization of waste streams, as demonstrated by the vanillin wastewater route, exemplifies green chemistry principles by converting industrial waste into valuable products [1]. This approach not only reduces waste disposal costs but also decreases the demand for virgin raw materials [1].

Solvent substitution represents another area of green chemistry improvement. The conventional synthesis relies on organic solvents such as benzene, which poses health and environmental concerns [1]. Research into alternative solvents, including supercritical carbon dioxide and ionic liquids, may provide safer and more sustainable options for extraction and purification steps [1].

Catalytic processes offer potential for improving reaction efficiency and reducing byproduct formation. The development of selective catalysts for diazotization and sulfonation reactions could minimize side reactions and improve overall yield [1].

Process integration and heat recovery systems can significantly reduce energy consumption in industrial synthesis [1]. The integration of exothermic and endothermic reactions within the synthesis sequence allows for efficient heat utilization and reduced external heating requirements [1].

Quality Control and Purity Analysis

Quality control in fenaminosulf manufacturing involves multiple analytical techniques to ensure product purity, chemical identity, and absence of harmful impurities. The analytical methods must be sensitive, selective, and reproducible to meet regulatory requirements and customer specifications.

Direct current polarography has been established as a standard method for purity determination in formulated fenaminosulf products [7]. This technique provides purity estimates in the range of 30 to 35 percent for commercial formulations [7]. The polarographic method measures the electrochemical reduction of the diazonium group, providing a quantitative assessment of active ingredient content [7].

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) represents the most sensitive and selective method for fenaminosulf analysis [8]. This technique achieves detection limits as low as 0.5 to 2.5 micrograms per liter and can quantify fenaminosulf over a concentration range of 2.5 to 100 micrograms per liter [8].

The HPLC-MS/MS method employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) for enhanced selectivity [8]. The chromatographic separation is achieved using a reverse-phase column with gradient elution employing aqueous formic acid and methanol as mobile phases [8].

Sample preparation for HPLC-MS/MS analysis utilizes modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedures [8]. This approach involves extraction with methanol-formic acid mixtures followed by solid-phase extraction cleanup using primary secondary amine (PSA) and octadecylsilane (C18) sorbents [8].

Fluorescence quenching methods provide rapid field testing capabilities for fenaminosulf determination [9]. This technique is based on the reaction between fenaminosulf and acriflavine to form an ion-associated complex, resulting in fluorescence quenching [9]. The method achieves a detection limit of 0.048 milligrams per liter with a linear response over the range of 0.16 to 5.0 milligrams per liter [9].

Molecularly imprinted polymer (MIP) sensors offer highly selective detection of fenaminosulf with exceptional sensitivity [10]. These sensors achieve detection limits as low as 1.6 × 10⁻¹¹ moles per liter with linear response over the range of 2.0 × 10⁻¹⁰ to 4.0 × 10⁻⁸ moles per liter [10]. The MIP sensors employ fluorescence switching mechanisms enhanced by silver nanofilm amplification [10].

Infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy provide structural confirmation and identity verification for fenaminosulf products [11]. These techniques are particularly valuable for batch release testing and regulatory compliance verification [11].

Elemental analysis ensures compliance with specifications for inorganic content and confirms the expected composition of fenaminosulf sodium salt [7]. Karl Fischer titration determines moisture content, which is critical for product stability and storage characteristics [11].

| Analysis Method | Detection Range | Detection Limit | Sample Matrix | Instrumentation | Advantages | Application |

|---|---|---|---|---|---|---|

| Direct Current Polarography | 30-35% purity | ±5% accuracy | Formulated product | DC polarography | Direct purity assessment | Manufacturing QC |

| HPLC-MS/MS | 2.5-100 μg/L | 0.5-2.5 μg/L | Environmental/agricultural | UPLC-MS/MS | Multi-residue capability | Residue analysis |

| Fluorescence Quenching | 0.16-5.0 mg/L | 0.048 mg/L | Pesticide formulations | Fluorescence spectrometer | Simple and rapid | Field testing |

| Molecular Imprinting | 2.0×10⁻¹⁰ to 4.0×10⁻⁸ mol/L | 1.6×10⁻¹¹ mol/L | Vegetable samples | Electrochemical sensor | High selectivity | Food safety |

Method validation for analytical procedures follows international guidelines including linearity, precision, accuracy, detection limits, and robustness [8]. Recovery studies using spiked samples demonstrate method performance under realistic conditions [8].

Quality control during manufacturing involves in-process monitoring of critical parameters including temperature, pH, reaction time, and intermediate purity [1]. Statistical process control techniques help identify trends and prevent out-of-specification products [1].

| Parameter | Optimal Range | Critical Control | Monitoring Method |

|---|---|---|---|

| Temperature (Nitrosation) | 0-5°C | Prevent decomposition | Temperature control |

| Temperature (Diazotization) | 0-5°C | Control reaction rate | Temperature control |

| Temperature (Distillation) | 130-150°C | Remove solvents | Distillation monitoring |

| pH (Neutralization) | 7-8 | Optimal extraction | pH measurement |

| Reaction Time | 8-12 hours | Complete precipitation | Visual inspection |

| Solvent System | Aqueous/organic | Phase separation | Extraction efficiency |

Stability testing evaluates product degradation under various storage conditions including temperature, humidity, and light exposure [5]. Accelerated stability studies provide predictive information about shelf life and storage requirements [5].

Batch documentation and traceability systems ensure complete records of raw materials, process conditions, and analytical results for each production batch [11]. This documentation is essential for regulatory compliance and quality assurance [11].

Purity

Physical Description

Color/Form

Odor

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

FUNGICIDES

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

A COLORIMETRIC METHOD WAS DEVELOPED FOR THE DETERMINATION OF DEXON RESIDUES IN PLANT MATERIAL. THE METHOD IS BASED ON THE LIGHT-CATALYZED COUPLING OF THE CMPD WITH RESORCINOL IN ALKALINE SOLUTION. THE YELLOW PRODUCT IS EXTRACTED INTO BENZENE & MEASURED IN A SPECTROPHOTOMETER AT 450 MU.

Stability Shelf Life

STABLE IN ALKALINE MEDIA; AQ SOLN IS INTENSE ORANGE SOLN WHICH IS SENSITIVE TO LIGHT AND IS DECOLORIZED IN 3 MIN BUT IS STABLIZED BY SODIUM SULFITE.

Fenaminosulf is unstable in alkaline media and is rapidly decomposed in the presence of light. Dilute aqueous solutions are completely decolorized in 30 minutes or less when exposed to ordinary light, concentrated solutions decompose more slowly.

Stable less than or equal to 200 °C.

Dates

2: Pai SB. Evaluation of mutagenic effect of the fungicide fenaminosulf in Drosophila melanogaster. Mutat Res. 1983 Mar;119(3):289-91. PubMed PMID: 6402695.

3: Li S, Yin G, Zhang Q, Li C, Luo J, Xu Z, Qin A. Selective detection of fenaminosulf via a molecularly imprinted fluorescence switch and silver nano-film amplification. Biosens Bioelectron. 2015 Sep 15;71:342-347. doi: 10.1016/j.bios.2015.04.066. Epub 2015 Apr 21. PubMed PMID: 25930004.

4: National Toxicology Program. Bioassay of formulated fenaminosulf for possible carcinogenicity (CAS No. 140-56-7). Natl Cancer Inst Carcinog Tech Rep Ser. 1978;101:1-105. PubMed PMID: 12806390.

5: Sylvia DM, Schenck NC. Soil Fungicides for Controlling Chytridiaceous Mycoparasites of Gigaspora margarita and Glomus fasciculatum. Appl Environ Microbiol. 1983 Apr;45(4):1306-9. PubMed PMID: 16346270; PubMed Central PMCID: PMC242455.

6: Wang LC, Yu YQ, Fang M, Zhan CG, Pan HY, Wu YN, Gong ZY. Antioxidant and antigenotoxic activity of bioactive extracts from corn tassel. J Huazhong Univ Sci Technolog Med Sci. 2014 Feb;34(1):131-6. doi: 10.1007/s11596-014-1244-x. Epub 2014 Feb 6. PubMed PMID: 24496692.

7: Shun M, Lu X. [The preventing and control of ginseng Rhizoctonia solani with nymexazol]. Zhong Yao Cai. 1997 Feb;20(2):56-8. Chinese. PubMed PMID: 12572480.

8: Shah S, Madia P. A comparative study between intra-vitreal and sub-conjunctival antibiotic in bacterial endophthalmitis. Indian J Ophthalmol. 1986;34:85-90. PubMed PMID: 3155135.

9: Bartone F, Shore N, Newland J, King L, DuPlessis D. The best suture for hypospadias? Urology. 1987 May;29(5):517-22. PubMed PMID: 3107191.

10: Champault G. [The role of resorbable mesh in the treatment of postoperative eventrations]. J Chir (Paris). 1988 Jan;125(1):27-9. French. PubMed PMID: 3350865.

11: Arndt M, Pircher W. Absorbable mesh in the treatment of rectal prolapse. Int J Colorectal Dis. 1988 Aug;3(3):141-3. PubMed PMID: 3183473.

12: Vigfusson NV, Vyse ER. The effect of the pesticides, Dexon, Captan and Roundup, on sister-chromatid exchanges in human lymphocytes in vitro. Mutat Res. 1980 Sep;79(1):53-7. PubMed PMID: 7432366.

13: Amid PK, Shulman AG, Lichtenstein IL, Sostrin S, Young J, Hakakha M. Experimental evaluation of a new composite mesh with the selective property of incorporation to the abdominal wall without adhering to the intestines. J Biomed Mater Res. 1994 Mar;28(3):373-5. PubMed PMID: 8077252.

14: Nordström RE, Nordström RM. Absorbable versus nonabsorbable sutures to prevent postoperative stretching of wound area. Plast Reconstr Surg. 1986 Aug;78(2):186-90. PubMed PMID: 3725965.

15: Partio EK. [Immobilization and early mobilization of malleolar fractures after osteosynthesis with resorbable bone screws]. Unfallchirurgie. 1992 Oct;18(5):304-10. German. PubMed PMID: 1441001.

16: Sarnacki CT, Satrom KD, Foster CD, Jackson WG, Novicki DE. Effect of renacidin on suture material. Urology. 1986 Nov;28(5):391-3. PubMed PMID: 3097902.

17: Lee YC, Luh SP, Tsai CC, Hsu HC, Chu SH. Comparison of different ligature materials used for T-tube esophageal exclusion. J Formos Med Assoc. 1992 Mar;91(3):294-8. PubMed PMID: 1354691.

18: Bornemisza G, Furka I, Tarsoly E, Mikó I. Experimental partial splenectomy. Acta Chir Hung. 1983;24(1):37-42. PubMed PMID: 6689103.

19: Howard CB, McKibbin B, Rális ZA. The use of Dexon as a replacement for the calcaneal tendon in sheep. J Bone Joint Surg Br. 1985 Mar;67(2):313-6. PubMed PMID: 3980547.

20: Maher SC, Hall GW, Helveston EM. Myo-scleral union in retroequitorial myopexy. J Pediatr Ophthalmol Strabismus. 1982 Jul-Aug;19(4):12-5. PubMed PMID: 7108704.